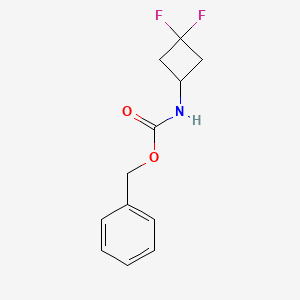
Benzyl 3,3-difluorocyclobutylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl 3,3-difluorocyclobutylcarbamate is a chemical compound with the CAS Number: 939399-53-8 . It has a molecular weight of 241.24 and its IUPAC name is benzyl (3,3-difluorocyclobutyl)carbamate .
Molecular Structure Analysis
The InChI code for Benzyl 3,3-difluorocyclobutylcarbamate is 1S/C12H13F2NO2/c13-12(14)6-10(7-12)15-11(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) . This indicates the presence of 12 carbon atoms, 13 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule.Physical And Chemical Properties Analysis
Benzyl 3,3-difluorocyclobutylcarbamate has a molecular weight of 241.24 . It is typically stored at room temperature .Wissenschaftliche Forschungsanwendungen
Gold(I)-Catalyzed Kinetic Enantioselective Intramolecular Hydroamination of Allenes
- Benzyl derivatives, including those similar to Benzyl 3,3-difluorocyclobutylcarbamate, have been used in gold(I)-catalyzed reactions. These reactions are significant for producing compounds with high enantiomeric excess, which is crucial in pharmaceutical chemistry for creating drugs with specific biological activities (Zhang, Bender, & Widenhoefer, 2007).
Benzoic Acid and its Derivatives in Foods and Additives
- Although not directly about Benzyl 3,3-difluorocyclobutylcarbamate, this study explores the widespread use of benzoic acid derivatives (which are chemically related) in various applications including foods and pharmaceuticals. This reflects the broad applicability of benzyl derivatives in everyday products (del Olmo, Calzada, & Nuñez, 2017).
Benzyl-Substituted Metallocarbene Antibiotics and Anticancer Drugs
- Benzyl-substituted metallocarbene compounds, which are structurally related to Benzyl 3,3-difluorocyclobutylcarbamate, have shown potential as antibiotic and antitumor drugs. Their ability to form complexes with metals like silver, gold, and copper presents a new avenue in drug development (Hackenberg & Tacke, 2014).
Discovery of Benzyl Carbamates as Antitubercular Agents
- Benzyl carbamates, which are structurally similar to Benzyl 3,3-difluorocyclobutylcarbamate, have been found to exhibit significant inhibitory activity against various strains of Mycobacterium tuberculosis. This discovery points towards the potential use of such compounds in treating tuberculosis (Cheng et al., 2019).
Multigram Synthesis of 3,3-Difluorocyclobutyl-Substituted Building Blocks
- Research into synthesizing building blocks that include 3,3-difluorocyclobutyl structures highlights the importance of these compounds in creating various chemical entities. Such research underpins the development of new materials and pharmaceuticals (Ryabukhin et al., 2018).
Electrochemical Benzylic C-H Functionalization with Isocyanides
- The electrochemical functionalization of benzylic C-H bonds, a process relevant to compounds like Benzyl 3,3-difluorocyclobutylcarbamate, represents an innovative approach in organic synthesis. This method can create biologically relevant structures under mild conditions, avoiding the need for prefunctionalized substrates (Tang et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
benzyl N-(3,3-difluorocyclobutyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c13-12(14)6-10(7-12)15-11(16)17-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVCRFAWXMWHWSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)NC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 3,3-difluorocyclobutylcarbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-Fluorophenyl)-3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2815836.png)
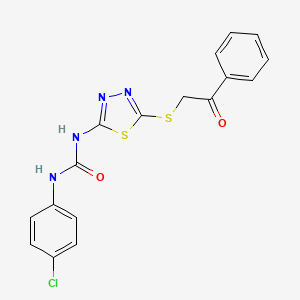
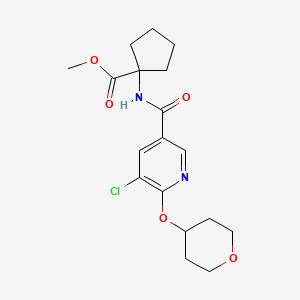
![2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2815839.png)
![7-Fluoro-4-((3-(trifluoromethyl)phenyl)sulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2815840.png)

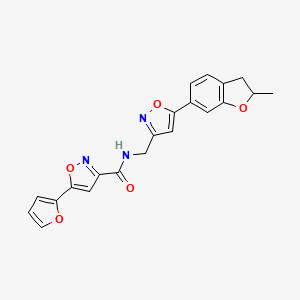
![4-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid](/img/structure/B2815846.png)
![N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2815851.png)
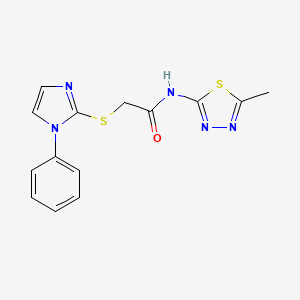
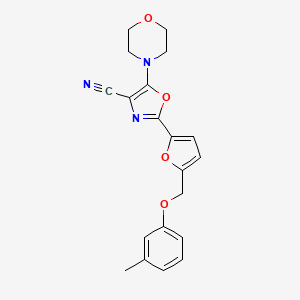
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-phenylthiazole-4-carboxamide](/img/structure/B2815856.png)
![2-[(4-Chlorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2815858.png)